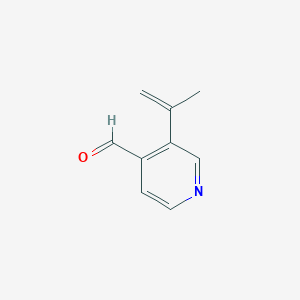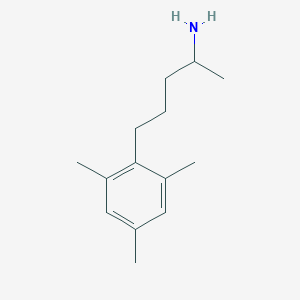![molecular formula C8H16N2O B15308724 2-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-ol](/img/structure/B15308724.png)
2-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-ol is a bicyclic compound that features a diazabicyclo structure. This compound is known for its unique chemical properties and is used in various fields such as organic synthesis, catalysis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-ol typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
2-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-ol has a wide range of applications in scientific research:
Biology: Employed in biochemical studies as a reagent for enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-ol involves its ability to act as a nucleophile and base. It can interact with various molecular targets, including enzymes and receptors, through nucleophilic attack and hydrogen bonding. These interactions can modulate biochemical pathways and influence cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A related compound with similar structural features but different functional groups.
Quinuclidine: Another bicyclic amine with distinct chemical properties.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A bicyclic compound used as a strong base in organic synthesis .
Uniqueness
2-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-ol is unique due to its specific diazabicyclo structure combined with an ethanol moiety. This combination imparts distinct reactivity and solubility properties, making it valuable in various chemical and industrial applications .
Propiedades
Fórmula molecular |
C8H16N2O |
|---|---|
Peso molecular |
156.23 g/mol |
Nombre IUPAC |
2-(2,5-diazabicyclo[2.2.2]octan-2-yl)ethanol |
InChI |
InChI=1S/C8H16N2O/c11-4-3-10-6-7-1-2-8(10)5-9-7/h7-9,11H,1-6H2 |
Clave InChI |
DTFZFNJOQKXOBY-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CN(C1CN2)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![{8-Aminotricyclo[3.2.1.0,2,7]octan-1-yl}methanol](/img/structure/B15308655.png)
![{4-Ethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B15308669.png)



![1',4'-Dihydro-2'h-spiro[piperidine-4,3'-quinoline]](/img/structure/B15308717.png)
![7-Amino-1-azaspiro[3.5]nonan-2-one](/img/structure/B15308718.png)

![[4-(Phenylamino)piperidin-4-yl]methanol dihydrochloride](/img/structure/B15308737.png)


